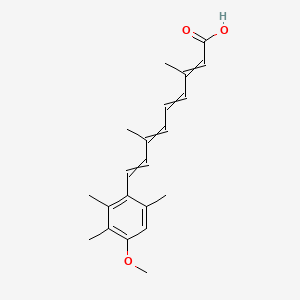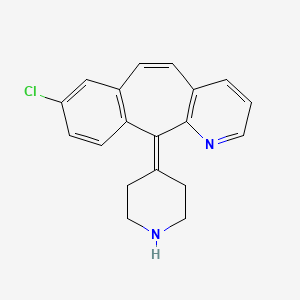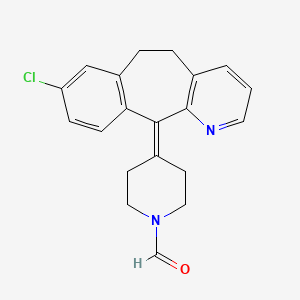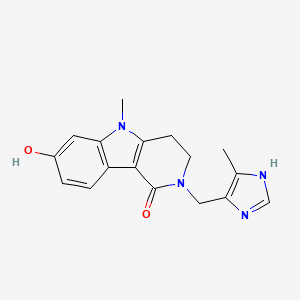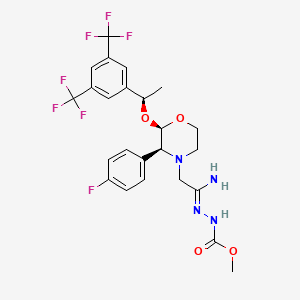
拉呋替丁砜
描述
Lafutidine Sulfone is a compound related to Lafutidine . Lafutidine is a second-generation histamine H2 receptor antagonist used to treat gastrointestinal disorders . It is marketed in South Korea, Japan, and India .
Synthesis Analysis
Sulfones, including Lafutidine Sulfone, are versatile intermediates in organic synthesis and important building blocks in the construction of biologically active molecules or functional materials . Recent developments in the synthesis of sulfones have been summarized, including classical methods and variants such as oxidation of sulfides .科学研究应用
药物分析与质量控制
拉呋替丁砜用于开发稳定性指示分析方法。这些方法对于确定拉呋替丁的纯度及其在药物制剂中的杂质至关重要。 超高效液相色谱 (UPLC) 用于确保药物符合安全性和有效性的要求 {svg_1}.
胃肠道药物
在医学领域,拉呋替丁砜衍生物用于治疗胃肠道疾病。它们作为H2受体拮抗剂,可以缓解胃溃疡和胃食管反流病 (GERD) 等疾病。 它们的作用还包括增强黏膜血流和增加保护性胃肠激素的浓度 {svg_2}.
工业化学
拉呋替丁砜在工业化学中发挥作用,特别是在化学物质的质量控制方面。 该化合物在各种条件下的稳定性经过测试,以确保工业化学过程和产品的可靠性 {svg_3}.
材料科学
在材料科学中,包括拉呋替丁砜在内的砜类化合物因其在创造高性能聚合物方面的潜力而受到研究。 这些聚合物旨在承受极端条件,使其适合用于先进的技术应用 {svg_4}.
电子学
拉呋替丁砜及其衍生物因其在电子学中的应用而受到探索,特别是在开发用于高压锂离子电池的电解质方面。 该化合物的稳定性和反应性使其成为提高电池性能和寿命的候选者 {svg_5}.
聚合物合成
像拉呋替丁砜这样的化合物中的砜基团是聚合物合成中通用的中间体。 它用于创建各种功能材料,包括那些在农用化学品、制药和聚合物行业本身中具有应用的材料 {svg_6}.
作用机制
Target of Action
Lafutidine Sulfone primarily targets the histamine H2 receptors . These receptors play a crucial role in the secretion of gastric acid in the stomach, which is a key process in digestion .
Mode of Action
Lafutidine Sulfone, like other H2 receptor antagonists, acts by preventing the secretion of gastric acid . It also activates the calcitonin gene-related peptide , leading to the stimulation of nitric oxide (NO) and regulation of gastric mucosal blood flow . This results in increased somatostatin levels, which further results in less gastric acid secretion . Additionally, Lafutidine Sulfone causes the stomach lining to generate more mucin, inhibits neutrophil activation thus preventing injury from inflammation, and blocks the attachment of Helicobacter pylori to gastric cells .
Biochemical Pathways
The action of Lafutidine Sulfone affects several biochemical pathways. It stimulates the production of nitric oxide, which plays a role in regulating gastric mucosal blood flow . It also increases the levels of somatostatin, a hormone that inhibits gastric acid secretion . Furthermore, it influences the production of mucin, a key component of the protective mucus layer in the stomach .
Result of Action
The molecular and cellular effects of Lafutidine Sulfone’s action include the prevention of gastric acid secretion, stimulation of nitric oxide production, increase in somatostatin levels, enhancement of mucin production, inhibition of neutrophil activation, and prevention of Helicobacter pylori attachment to gastric cells . These actions contribute to its use in treating gastrointestinal disorders .
Action Environment
The action, efficacy, and stability of Lafutidine Sulfone can be influenced by environmental factors. This suggests that the timing of medication relative to meals could be an important factor in optimizing the therapeutic effect of Lafutidine Sulfone .
未来方向
生化分析
Biochemical Properties
Lafutidine Sulfone plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary interactions is with histamine H2 receptors, where it acts as an antagonist to prevent the secretion of gastric acid . Additionally, Lafutidine Sulfone inhibits the production of reactive oxygen species (ROS) and upregulates the expression of antioxidant enzymes . It also hinders the activation of nuclear factor kappa B (NF-κB), a transcription factor crucial for regulating inflammation and the immune response .
Cellular Effects
Lafutidine Sulfone affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Lafutidine Sulfone activates calcitonin gene-related peptide, resulting in the stimulation of nitric oxide (NO) and regulation of gastric mucosal blood flow . It also increases somatostatin levels, leading to reduced gastric acid secretion . Furthermore, Lafutidine Sulfone inhibits neutrophil activation, preventing injury from inflammation .
Molecular Mechanism
The molecular mechanism of Lafutidine Sulfone involves several binding interactions with biomolecules. As a histamine H2 receptor antagonist, it binds to these receptors to prevent gastric acid secretion . Additionally, Lafutidine Sulfone activates calcitonin gene-related peptide, which stimulates nitric oxide production and regulates gastric mucosal blood flow . It also increases somatostatin levels, leading to reduced gastric acid secretion . Furthermore, Lafutidine Sulfone inhibits neutrophil activation, preventing injury from inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Lafutidine Sulfone change over time. Studies have shown that Lafutidine Sulfone is stable and does not degrade significantly over time . Long-term effects on cellular function have been observed, including sustained inhibition of gastric acid secretion and reduced inflammation . Additionally, Lafutidine Sulfone has been shown to maintain its antioxidant properties over extended periods .
Dosage Effects in Animal Models
The effects of Lafutidine Sulfone vary with different dosages in animal models. At lower doses, it effectively inhibits gastric acid secretion and reduces inflammation . At higher doses, toxic or adverse effects may be observed, including gastrointestinal discomfort and potential liver toxicity . Threshold effects have been noted, where the therapeutic benefits plateau beyond a certain dosage .
Metabolic Pathways
Lafutidine Sulfone is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . Enzymes such as cytochrome P450 play a crucial role in its metabolism . Additionally, Lafutidine Sulfone affects metabolic flux by modulating the levels of various metabolites involved in gastric acid secretion and inflammation .
Transport and Distribution
Lafutidine Sulfone is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, Lafutidine Sulfone accumulates in specific tissues, including the gastric mucosa, where it exerts its therapeutic effects . Its localization and accumulation are influenced by factors such as tissue perfusion and binding affinity .
Subcellular Localization
The subcellular localization of Lafutidine Sulfone plays a crucial role in its activity and function. It is primarily localized in the cytoplasm and the membranes of gastric cells . Targeting signals and post-translational modifications direct Lafutidine Sulfone to specific compartments or organelles, where it interacts with its target molecules . This localization is essential for its ability to inhibit gastric acid secretion and reduce inflammation .
属性
IUPAC Name |
2-(furan-2-ylmethylsulfonyl)-N-[(Z)-4-[4-(piperidin-1-ylmethyl)pyridin-2-yl]oxybut-2-enyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S/c26-21(18-31(27,28)17-20-7-6-14-29-20)23-9-2-5-13-30-22-15-19(8-10-24-22)16-25-11-3-1-4-12-25/h2,5-8,10,14-15H,1,3-4,9,11-13,16-18H2,(H,23,26)/b5-2- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJYKZWIKCBSALL-DJWKRKHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OCC=CCNC(=O)CS(=O)(=O)CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CC2=CC(=NC=C2)OC/C=C\CNC(=O)CS(=O)(=O)CC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


